Methyl 2-amino-2-(4-bromopyridin-2-YL)acetate hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

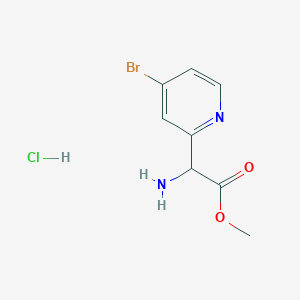

Methyl 2-amino-2-(4-bromopyridin-2-yl)acetate hydrochloride is an organic compound with the molecular formula C8H10BrClN2O2. This compound is characterized by the presence of a bromopyridine ring, an amino group, and a methyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(4-bromopyridin-2-yl)acetate hydrochloride typically involves the reaction of 4-bromopyridine-2-carboxylic acid with methylamine. The reaction is carried out in the presence of a coupling agent such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like DMAP (4-dimethylaminopyridine) in a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of Methyl 2-amino-2-(4-bromopyridin-2-yl)acetate hydrochloride may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-bromopyridin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromopyridine ring to a more reduced form.

Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the bromopyridine ring.

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Methyl 2-amino-2-(4-bromopyridin-2-yl)acetate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-bromopyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use[3][3].

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(4-bromopyridin-2-yl)acetate: Similar structure but lacks the amino group.

4-bromopyridine-2-carboxylic acid: Precursor in the synthesis of the target compound.

2-amino-4-bromopyridine: Contains the amino and bromopyridine groups but lacks the ester functionality.

Uniqueness

Methyl 2-amino-2-(4-bromopyridin-2-yl)acetate hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .

Biological Activity

Methyl 2-amino-2-(4-bromopyridin-2-YL)acetate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a brominated pyridine ring and an amino acid derivative. Its molecular formula is C8H10BrN3O2, and it can be represented as follows:

Methyl 2-amino-2-(4-bromopyridin-2-YL)acetate HCl interacts with specific biological targets, primarily enzymes and receptors. The mechanism involves binding to these targets, which alters their activity and leads to various biological effects. Preliminary studies suggest that it may inhibit certain kinases, similar to other compounds in its class, which could have implications for treating diseases like cancer and neurodegenerative disorders .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and inhibitory effects of this compound on various cell lines. For instance, research indicates that derivatives of similar structures exhibit GSK-3β inhibitory activity with IC50 values ranging from 10 to 1314 nM, suggesting that this compound may also demonstrate significant inhibitory potency against this target .

Cytotoxicity Assays

Cytotoxicity was assessed using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). The compound's effects on cell viability were measured across multiple concentrations (0.1, 1, 10, 50, and 100 µM). Notably, compounds similar to this compound showed no significant decrease in cell viability at lower concentrations (up to 10 µM), indicating a favorable safety profile .

Case Study 1: GSK-3β Inhibition

A study focused on a series of aminopyridine derivatives demonstrated that structural modifications significantly impacted GSK-3β inhibition. The most potent inhibitors had specific substituents that enhanced binding affinity. This compound could potentially fit into this category based on its structural characteristics .

Case Study 2: Neuroinflammatory Models

Research on neuroinflammation models has shown that compounds with similar frameworks can reduce levels of inflammatory markers such as NO and IL-6 in BV-2 cells. This suggests that this compound may possess anti-inflammatory properties worth exploring further .

Comparative Analysis

| Compound Name | GSK-3β IC50 (nM) | Cytotoxicity (HT-22) | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | TBD | Low at ≤10 µM | Potentially positive |

| Compound A | 8 | Moderate | Significant reduction |

| Compound B | 1314 | High at ≥50 µM | Minimal effect |

Properties

Molecular Formula |

C8H10BrClN2O2 |

|---|---|

Molecular Weight |

281.53 g/mol |

IUPAC Name |

methyl 2-amino-2-(4-bromopyridin-2-yl)acetate;hydrochloride |

InChI |

InChI=1S/C8H9BrN2O2.ClH/c1-13-8(12)7(10)6-4-5(9)2-3-11-6;/h2-4,7H,10H2,1H3;1H |

InChI Key |

VJDUDHSAGARERC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=NC=CC(=C1)Br)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.